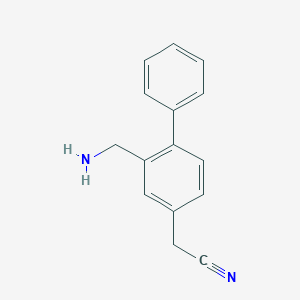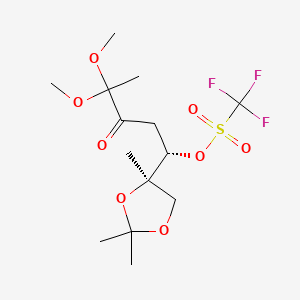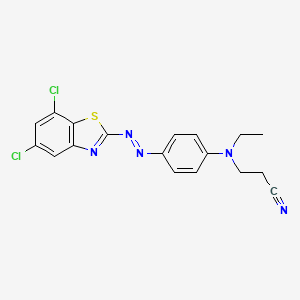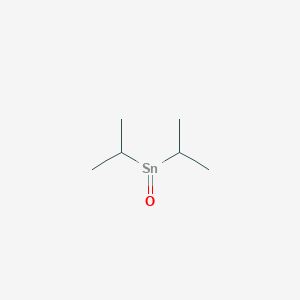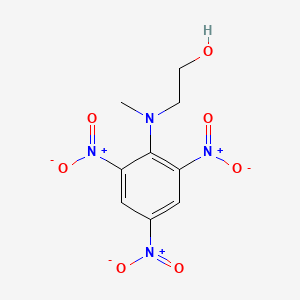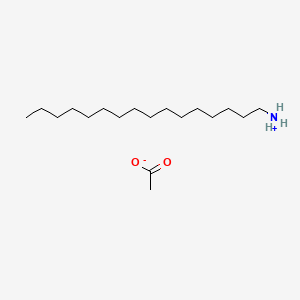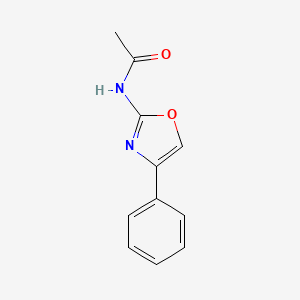![molecular formula C16H22B2F8N2 B13743744 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] is a chemical compound with the molecular formula C16H22B2F8N2 . It is known for its unique structural properties and is used in various scientific research applications. This compound is often utilized in the field of chemistry due to its stability and reactivity under specific conditions.
Méthodes De Préparation
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] typically involves the reaction of 4,4’-bipyridine with methylating agents in the presence of tetrafluoroboric acid . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced bipyridinium derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] can be compared with other similar compounds such as:
4,4’-Bipyridine: A precursor in the synthesis of the compound.
Methyl viologen: Another bipyridinium derivative with similar redox properties.
Tetrafluoroborate salts: Compounds with similar anionic components.
The uniqueness of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] lies in its specific methylation pattern and the presence of tetrafluoroborate anions, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H22B2F8N2 |
|---|---|
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C16H22N2.2BF4/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16;2*2-1(3,4)5/h7-10H,1-6H3;;/q+2;2*-1 |
Clé InChI |
XCMSZVGGMHKESS-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


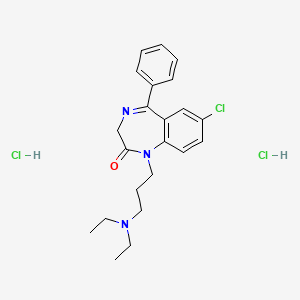

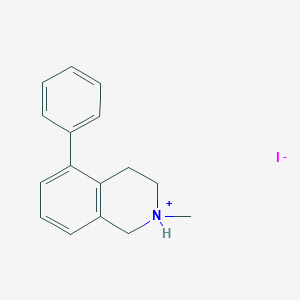
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
